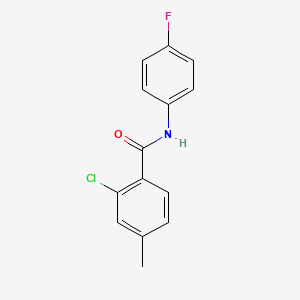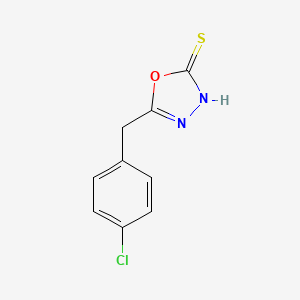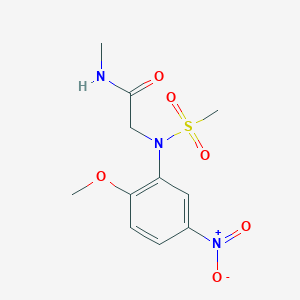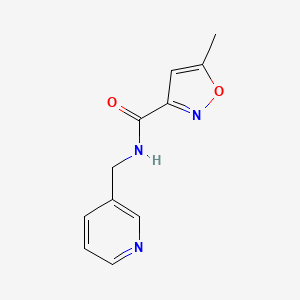
3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BEB, and it belongs to the class of benzamide derivatives.
作用机制
The mechanism of action of BEB is not fully understood yet. However, it is believed to act through multiple pathways depending on the target cell type. In cancer cells, BEB induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of cyclins. It also induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In inflammatory cells, BEB inhibits the activation of NF-κB pathway by preventing the translocation of NF-κB from the cytoplasm to the nucleus. This leads to a decrease in the production of pro-inflammatory cytokines. In neurons, BEB enhances the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission and a decrease in seizure activity.
Biochemical and Physiological Effects:
BEB has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the activity of cyclin-dependent kinases, which leads to a decrease in cell proliferation. It also induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In inflammatory cells, BEB inhibits the activation of NF-κB pathway, which leads to a decrease in the production of pro-inflammatory cytokines. In neurons, BEB enhances the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission and a decrease in seizure activity.
实验室实验的优点和局限性
BEB has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, there are some limitations to its use in lab experiments. BEB is a relatively new compound, and its mechanism of action is not fully understood yet. Further research is needed to determine its optimal dosage and potential side effects.
未来方向
There are several future directions for the research on BEB. One direction is to investigate its potential use as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to explore its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine its optimal dosage and potential side effects in humans. Overall, BEB has shown promising results in various scientific research applications, and further research is needed to fully understand its potential therapeutic applications.
合成方法
The synthesis of 3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide involves the reaction between 4-ethoxyaniline and 3-(benzyloxy)benzoyl chloride in the presence of a base. The reaction takes place under reflux conditions and produces BEB as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学研究应用
BEB has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and anticonvulsant agent. In anticancer research, BEB has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In anti-inflammatory research, BEB has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In anticonvulsant research, BEB has been found to increase the threshold for seizure induction and reduce the duration of seizures.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-2-25-20-13-11-19(12-14-20)23-22(24)18-9-6-10-21(15-18)26-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFTVWGTZRBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5888556.png)


![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)



![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)